

Physical and chemical properties of triphenyl trithiophosphite

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Compound of Interest

Compound Name: Triphenyl trithiophosphite

Cat. No.: B094957

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An In-depth Technical Guide to Triphenyl Trithiophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl trithiophosphite, with the chemical formula $C_{18}H_{15}PS_3$, is an organophosphorus compound of interest in various chemical synthesis applications. This technical guide provides a comprehensive overview of its physical and chemical properties, available synthesis methodologies, and spectroscopic data. While its direct application in drug development and biological signaling pathways is not documented in publicly available literature, this guide serves as a foundational resource for researchers interested in the potential applications of this compound.

Physical and Chemical Properties

Triphenyl trithiophosphite is a solid at room temperature with a distinct melting point. Its high boiling point suggests low volatility. The lipophilic nature of the phenyl groups results in low water solubility. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Triphenyl Trithiophosphite**

Property	Value	Source
Molecular Formula	C18H15PS3	[1][2]
Molecular Weight	358.48 g/mol	[1][2]
CAS Number	1095-04-1	[1][2]
Appearance	Solid	[1][2]
Melting Point	76-77 °C	[1][2]
Boiling Point (Predicted)	503.5 ± 33.0 °C	[1][2]
Vapor Pressure	9.01E-10 mmHg at 25°C	[3]
Flash Point	258.3°C	[3]
LogP	7.59020	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	6	[3]
Exact Mass	358.007351	[3]
Synonyms	Tris(phenylthio)phosphine, Tris(phenylsulfanyl)phosphane , Phosphorotrithious acid, triphenyl ester	[1][2][3]

Synthesis

The synthesis of **triphenyl trithiophosphite** typically involves the reaction of a phosphorus trihalide with thiophenol. Several synthetic routes have been reported in the literature, with one notable method achieving a yield of approximately 76%.^[4]

Experimental Protocol: General Synthesis from Thiophenol

While a detailed, step-by-step experimental protocol from a peer-reviewed journal is not readily available in the public domain, a general procedure can be outlined based on common synthetic methodologies for similar compounds.

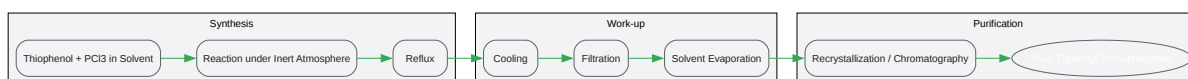
Materials:

- Phosphorus trichloride (PCl_3)
- Thiophenol ($\text{C}_6\text{H}_5\text{SH}$)
- Anhydrous non-polar solvent (e.g., toluene or hexane)
- Inert gas (e.g., nitrogen or argon)
- Apparatus for inert atmosphere reaction, distillation, and filtration.

Procedure:

- A solution of thiophenol in an anhydrous non-polar solvent is prepared in a reaction vessel under an inert atmosphere.
- The solution is cooled in an ice bath.
- Phosphorus trichloride is added dropwise to the cooled solution with constant stirring. The molar ratio of thiophenol to phosphorus trichloride is typically 3:1.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion.
- The reaction mixture is then cooled, and the resulting precipitate (if any) is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- The crude **triphenyl trithiophosphite** is then purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of **triphenyl trithiophosphite**.



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A generalized workflow for the synthesis and purification of **triphenyl trithiophosphite**.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, FT-IR, MS) for **triphenyl trithiophosphite** are not readily available in public databases. The following represents expected spectral characteristics based on its structure.

- **³¹P NMR:** A single peak is expected in the region characteristic of tricoordinated phosphorus(III) compounds bonded to three sulfur atoms.
- **¹H NMR:** Signals corresponding to the phenyl protons would be expected in the aromatic region (approximately 7.0-8.0 ppm).
- **¹³C NMR:** Signals for the carbon atoms of the phenyl groups would be observed in the aromatic region of the spectrum.
- **FT-IR:** Characteristic peaks for P-S stretching, C-S stretching, and aromatic C-H and C=C stretching would be present.
- **Mass Spectrometry:** The molecular ion peak [M]⁺ should be observed at m/z = 358.

Chemical Reactivity

The chemical reactivity of **triphenyl trithiophosphite** is dictated by the phosphorus(III) center and the phenylthio groups.

Hydrolysis

Triphenyl trithiophosphite is expected to be susceptible to hydrolysis, particularly in the presence of acid or base, to yield thiophenol and phosphorous acid. The P-S bond is generally more labile than the P-O bond in analogous phosphites.

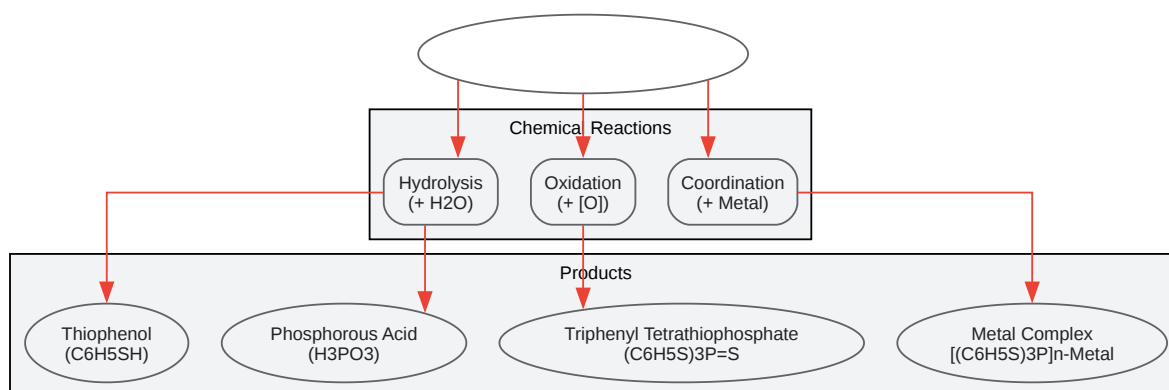
Oxidation

The phosphorus(III) center can be readily oxidized to phosphorus(V). Oxidation with a suitable oxidizing agent would likely yield triphenyl tetrathiosphate.

Coordination Chemistry

As a soft ligand, **triphenyl trithiophosphite** is expected to form coordination complexes with soft metal ions. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center.

The following diagram illustrates the key chemical reactions of **triphenyl trithiophosphite**.



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Key chemical reactions of **triphenyl trithiophosphite**.

Applications in Drug Development and Biological Activity

Currently, there is no publicly available information to suggest that **triphenyl trithiophosphite** has been investigated for applications in drug development or possesses any characterized biological activity. Its potential toxicity and metabolic fate are also unknown. Researchers in drug development may find its utility more as a synthetic intermediate or as a ligand in catalysis for the synthesis of pharmaceutically active molecules rather than as a therapeutic agent itself.

Conclusion

Triphenyl trithiophosphite is a specialty chemical with established, albeit not widely documented, synthetic routes. While its physical and some of its chemical properties are known, a comprehensive characterization, including detailed spectroscopic data and a thorough investigation of its reactivity, is not readily available in the public domain. Furthermore, its potential in the field of drug development and its biological effects remain unexplored. This guide provides a summary of the currently available information and highlights the areas where further research is needed to fully understand the properties and potential applications of this compound.

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